molecular formula C20H18F7NO2 B12291912 (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine

Cat. No.: B12291912
M. Wt: 437.4 g/mol
InChI Key: AFBDSAJOMZYQAI-UHFFFAOYSA-N
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Description

The compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine (hereafter referred to as the target compound) is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Its structure features a morpholine core substituted with a 4-fluorophenyl group at position 3 and a chiral ethoxy group derived from (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol at position 2. The stereochemistry ((2R,3S,R)-configuration) is critical for its biological activity and role as a precursor to Aprepitant .

The hydrochloride salt of this compound (CAS 171482-05-6) has a molecular weight of 473.81 g/mol and is characterized by high purity (>99%) in pharmaceutical synthesis . Its synthesis involves a Grignard reaction followed by reduction and hydrochlorination steps, optimized for industrial scalability and intermediate purification .

Properties

IUPAC Name

2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBDSAJOMZYQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves several steps. The synthetic route typically starts with the preparation of the key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is then reacted with 3-(S)-fluorophenylmorpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures .

Chemical Reactions Analysis

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 undergoes various chemical reactions, including:

Scientific Research Applications

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 involves its interaction with neurokinin-1 (NK1) receptors. By binding to these receptors, the compound inhibits the action of substance P, a neuropeptide involved in the vomiting reflex. This inhibition helps prevent nausea and vomiting, particularly in patients undergoing chemotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salts and Derivatives

The target compound is often compared to its salts and derivatives, which exhibit distinct physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target compound (free base) C₂₀H₁₈F₇NO₂ 457.36 N/A Base form; precursor for salt formation
Hydrochloride salt C₂₀H₁₉ClF₇NO₂ 473.81 171482-05-6 Improved solubility for pharmaceutical formulations; stable under inert storage
4-Methylbenzenesulfonate salt C₂₇H₂₆F₇NO₅S 609.55 200000-59-5 Enhanced crystallinity; used in purification processes

Key Observations :

  • Salt formation (e.g., hydrochloride or tosylate) enhances solubility and stability, critical for drug manufacturing .
  • The hydrochloride salt is prioritized in Aprepitant synthesis due to its compatibility with downstream reactions .

Stereoisomers and Enantiomers

The stereochemical configuration of the target compound significantly impacts its pharmacological activity. Comparisons with stereoisomers include:

Compound A : (2S,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine
  • CAS: Not available
  • Activity : Demonstrated reduced NK1 receptor binding affinity compared to the target compound due to inverted stereochemistry .
  • Synthesis : Prepared via chiral resolution; less efficient in Aprepitant synthesis .
Compound B : (2R,3S)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(4-fluorophenyl)morpholine
  • CAS: Not available
  • Activity : Intermediate with mixed stereochemistry; lower yield in Aprepitant synthesis .

Key Observations :

  • The (2R,3S,R)-configuration is optimal for binding to the NK1 receptor and efficient conversion to Aprepitant .
  • Stereochemical impurities (e.g., Compound A) are tightly controlled (<0.1%) in pharmaceutical batches .

Structural Analogues with Modified Substituents

Compound C : (2R-cis)-2-[[1-[3,5-Bis(trifluoromethyl)phenyl]ethenyl]oxy]-3-(4-fluorophenyl)-4-benzylmorpholine
  • CAS : 170729-78-9
  • Key Difference : Benzyl group at position 4 of the morpholine ring.
  • Application : Early intermediate in Aprepitant synthesis; requires deprotection steps, making it less efficient than the target compound .
Compound D : 3-[[(2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
  • CAS : 1148113-53-4
  • Key Difference : Triazolone moiety linked to the morpholine core.
  • Activity : Active metabolite of Aprepitant; contributes to prolonged NK1 receptor antagonism .

Key Observations :

  • Structural modifications (e.g., benzyl or triazolone groups) alter metabolic stability and receptor binding kinetics .

Key Observations :

  • Salt forms (e.g., hydrochloride) exhibit milder hazards compared to the free base, aligning with their use in drug formulations .

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